
Propyphenazone-metamizol
説明
Introduction to Pyrazolone-Based Drug Research
Pyrazolone is a 5-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group. It can be viewed as a derivative of pyrazole with an additional carbonyl (C=O) group. This molecular structure serves as the foundation for numerous pharmaceutical agents that have been in clinical use for over a century.
The basic pyrazolone structure can exist in two isomeric forms: 3-pyrazolone and 4-pyrazolone, which interconvert via lactam–lactim and imine–enamine tautomerism. These conversions often display photochromism, with the 3-pyrazolone isomer typically stabilized by N-alkyl or N-aryl substituents. This structural versatility contributes to the diverse pharmacological profiles observed across different pyrazolone derivatives.
Compounds containing the pyrazolone functional group have found extensive applications in medicine as analgesics, antipyretics, and anti-inflammatory agents. Beyond pharmaceuticals, they also serve as important components in various dyes, including several azo dyes produced on multi-ton scales annually.
Historical Development of Pyrazolone Derivatives in Pharmaceutical Research
The history of pyrazolone pharmaceuticals begins in 1883 with Ludwig Knorr's landmark synthesis via a condensation reaction between ethyl acetoacetate and phenylhydrazine. Knorr, a student of Nobel laureate Emil Fischer, was attempting to synthesize quinine derivatives when he inadvertently created a pyrazole derivative, which after methylation became phenazone (antipyrine). This discovery would inaugurate a new era in synthetic pharmaceuticals.
Antipyrine was the first pyrazolone derivative introduced as a drug in 1887, primarily used to reduce fever. The commercial success of antipyrine prompted chemists to develop additional derivatives with enhanced properties. In the 1890s, chemists at Teerfarbenfabrik Meister, Lucius & Co. (a precursor of Hoechst AG, now Sanofi) created pyramidon, which demonstrated three times the activity of antipyrine.
The evolution continued in 1893 when Friedrich Stolz at Hoechst developed aminopyrine, followed by melubrine (sodium antipyrine aminomethanesulfonate) in 1913. Metamizole (dipyrone) was synthesized in 1920 as a methyl derivative of melubrine and a more soluble prodrug of pyramidon, entering the German market under the brand name "Novalgin" in 1922.
Propyphenazone emerged later, introduced in 1951 specifically for treating rheumatic disorders. As a structural relative of aminophenazone, it presented an advantage by not transforming into potentially carcinogenic nitrosamines, making it a preferred replacement in many clinical contexts.
This historical progression illustrates how systematic chemical modifications of the basic pyrazolone scaffold led to the development of increasingly effective and specialized therapeutic agents, establishing pyrazolones as a foundational class of synthetic pharmaceuticals.
Evolutionary Trajectory of Propyphenazone-Metamizol in Therapeutic Literature
Metamizole (Dipyrone)
Metamizole developed from its initial applications as an antipyretic agent to become recognized for its potent analgesic and spasmolytic properties. It has been widely employed for managing perioperative pain, cancer pain, acute injury, and other pain conditions. Clinical studies have demonstrated its particular effectiveness in controlling colic-like abdominal pain originating from the biliary and intestinal tracts.
The mechanistic understanding of metamizole has evolved significantly since its introduction. It is now established that metamizole functions as a prodrug, with its therapeutic effects mediated primarily through its active metabolites. Following administration, metamizole undergoes hepatic metabolism via N-demethylation to produce several active compounds, particularly 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).
These primary metabolites are further transformed through the FAAH enzyme to create arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA), which appear to be responsible for the drug's analgesic effects. This mechanism has been compared to that of paracetamol and its active arachidonic acid metabolite AM404, with studies implicating cannabinoid receptors in metamizole's analgesic activity.
Research in animal models has revealed additional effects on the digestive system. In rats, intravenously administered dipyrone delays gastric emptying of liquids through mechanisms involving capsaicin-sensitive afferent fibers and sympathetic nervous system-derived norepinephrine, which activates β2-adrenoceptors. Unlike nonselective NSAIDs, metamizole has demonstrated gastroprotective properties, attenuating the development of experimentally induced gastric ulcers.
Propyphenazone
Propyphenazone, as a nonacidic pyrazole NSAID, has developed along a different therapeutic trajectory. It exhibits good analgesic activity with minimal anti-inflammatory effects, making it suitable for pain conditions where pronounced anti-inflammatory action is unnecessary or contraindicated.
In clinical practice, propyphenazone has been most commonly utilized in combination formulations. The most notable example is Saridon, which combines propyphenazone with paracetamol and caffeine for headache management. First launched by Roche in 1933, Saridon was initially formulated with pyrithyldione and phenacetin, before being reformulated in 1981 to replace phenacetin with paracetamol.
The complementary pharmacokinetic properties of propyphenazone and paracetamol enhance the therapeutic profile of this combination: propyphenazone provides faster onset of action but shorter duration, while paracetamol offers slower onset but longer duration. Studies have shown that this combination increases and prolongs propyphenazone's activity, with peak plasma concentrations increasing by approximately 40% and elimination half-life extending to about 77 minutes.
Comparative Research and Combined Applications
While the search results do not establish the existence of a standardized combination product containing both propyphenazone and metamizole, research has explored their comparative properties. A recent study evaluated the lipophilic properties of metamizole, propyphenazone, and nimesulide using thin-layer chromatography and theoretical methods. This investigation highlighted that lipophilicity significantly influences these compounds' absorption, distribution, metabolism, excretion, and toxicity profiles.
Innovative research has explored using propyphenazone to temporarily mask the free acid groups of conventional NSAIDs like ibuprofen, diclofenac, and ketoprofen, creating prodrugs with reduced gastrointestinal irritation. These formulations demonstrated enhanced potency compared to the parent compounds in animal models.
Current Research Landscape and Academic Significance
Despite their long history, propyphenazone and metamizole remain subjects of significant research interest due to their clinical utility, distinctive mechanisms of action, and evolving safety profiles.
Geographic Variation in Utilization
Current utilization patterns demonstrate significant geographic variations. A comparative study between Serbia and Croatia over a six-year period found that metamizole utilization was 3.31-fold higher in Serbia, with expenditure 5.29-fold greater. These disparities reflect differences in prescribing traditions, regulatory frameworks, and healthcare system priorities.
Novel Molecular Entities
Recent research has explored innovative applications of the pyrazolone scaffold. One noteworthy development is the creation of propyphenazone-based analogues as selective COX-II inhibitors. For example, ANT-MP, formed by irreversibly coupling propyphenazone with 4-aminoantipyrine, demonstrated exceptional COX-II selectivity (IC₅₀ of 0.97 ± 0.04 μM) with no observed inhibition of COX-I at concentrations up to 160 μM. This selectivity profile is particularly valuable as it potentially allows for anti-inflammatory and analgesic effects without the gastrointestinal complications associated with nonselective COX inhibition.
Therapeutic Applications Research
Research continues to investigate specific therapeutic applications for pyrazolone derivatives. Metamizole has demonstrated effectiveness in managing colic-like abdominal pain from biliary and intestinal sources, likely mediated through effects on β₂-adrenoceptors in biliary tract smooth muscle. Its gastroprotective properties, in contrast to conventional NSAIDs, have also attracted research interest.
Table 1: Comparative Properties of Metamizole and Propyphenazone
Property | Metamizole (Dipyrone) | Propyphenazone |
---|---|---|
Chemical Classification | Pyrazolone derivative | Pyrazolone derivative |
Year Introduced | 1922 | 1951 |
Primary Mechanism | Prodrug metabolized to active compounds (MAA, AA) that form arachidonoyl derivatives | Direct NSAID activity with selective analgesic effects |
Main Therapeutic Effects | Analgesic, antipyretic, spasmolytic | Analgesic, antipyretic with minimal anti-inflammatory activity |
Onset of Action | Variable, dependent on metabolism | Relatively rapid |
Duration of Action | Intermediate | Shorter than paracetamol |
Primary Concerns | Risk of agranulocytosis | Generally well-tolerated |
Regulatory Status | Restricted or banned in some countries due to safety concerns | Available in many countries, often in combination products |
Common Combinations | Various standalone formulations | With paracetamol and caffeine (Saridon) |
Novel Research Directions | Mechanism studies involving cannabinoid receptors | Development of COX-II selective derivatives |
特性
CAS番号 |
124779-64-2 |
---|---|
分子式 |
C27H34N5NaO5S |
分子量 |
563.6 g/mol |
IUPAC名 |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1 |
InChIキー |
SQDMMXFQUYLGQK-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
同義語 |
propyphenazone-metamizol |
製品の起源 |
United States |
科学的研究の応用
Pharmacological Profile
Metamizole belongs to the pyrazolone class of drugs and is primarily utilized for its analgesic and antipyretic effects. It is particularly effective in treating postoperative pain, acute injuries, cancer-related pain, colic pain, and migraines. Its unique spasmolytic effect differentiates it from other NSAIDs, making it a preferred choice in specific clinical scenarios .
Pain Management
Metamizole is widely used in clinical settings for managing various types of pain:
- Postoperative Pain : Effective in reducing pain following surgical procedures.
- Cancer Pain : Frequently prescribed for patients experiencing severe pain due to cancer.
- Colic Pain : Its spasmolytic properties make it beneficial for treating colicky abdominal pain.
Antipyretic Use
Metamizole is employed in treating high fevers, particularly when traditional antipyretics are ineffective or contraindicated. Its rapid onset of action provides quick relief from fever symptoms .
Spasmolytic Properties
The drug's spasmolytic effects are particularly useful in gastrointestinal disorders where muscle spasms contribute to pain and discomfort. It alleviates symptoms associated with conditions like irritable bowel syndrome (IBS) and biliary colic .
Case Studies and Research Findings
Numerous studies have investigated the safety and efficacy of propyphenazone-metamizol:
- A study assessing the efficacy of metamizole compared to ibuprofen found that both drugs provided similar analgesic effects for moderate to severe pain management .
- Research on allergic reactions indicated that metabolites of metamizole could trigger basophil activation in patients with hypersensitivity, suggesting careful monitoring when prescribing this medication .
- A review highlighted potential hepatotoxicity associated with metamizole use, emphasizing the need for vigilance in patients with pre-existing liver conditions .
Data Table: Summary of Clinical Applications and Findings
Application Area | Description | Key Findings |
---|---|---|
Pain Management | Postoperative, cancer-related, colic pain | Effective analgesia comparable to ibuprofen |
Antipyretic Use | Treatment of high fever | Rapid onset of action |
Spasmolytic Properties | Relief from gastrointestinal spasms | Beneficial for IBS and biliary colic |
Allergic Reactions | Hypersensitivity potential | Metabolites can induce basophil activation |
Hepatotoxicity Risk | Potential liver damage | Requires monitoring in at-risk patients |
準備方法
Structural Characteristics of Propyphenazone
Propyphenazone (1-phenyl-2,3-dimethyl-4-isopropylpyrazol-5-one) is a pyrazolone derivative structurally analogous to antipyrine. Its synthesis typically involves condensation reactions between phenylhydrazine and ethyl acetoacetate, followed by alkylation with isopropyl bromide to introduce the isopropyl moiety. The compound’s lipophilicity, conferred by the isopropyl group, enhances its bioavailability and central nervous system penetration.
Metamizole: Metabolism and Reactive Intermediates
Metamizole (dipyrone), a non-opioid analgesic, undergoes rapid hydrolysis in the gastrointestinal tract to form 4-methylaminoantipyrine (MAA), its primary active metabolite. Subsequent hepatic metabolism generates 4-aminoantipyrine (AA), 4-acetylaminoantipyrine (AAA), and 4-formylaminoantipyrine (FAA). These metabolites are critical for both therapeutic efficacy and immunogenic responses, as demonstrated by basophil activation tests (BAT) in hypersensitive patients.
Synthesis and Purification of Metamizole Derivatives
Hydrolysis and Metabolite Isolation
Metamizole’s instability in aqueous environments necessitates controlled hydrolysis for metabolite preparation. In laboratory settings, alkaline hydrolysis (pH 9–10) at 37°C for 24 hours yields MAA, which is purified via liquid-liquid extraction using ethyl acetate. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>98%), as validated by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Key Metabolites of Metamizole and Their Physicochemical Properties
Metabolite | Molecular Formula | Plasma Protein Binding (%) | Half-Life (h) |
---|---|---|---|
MAA | C₁₃H₁₇N₃O | 58–62 | 2.5–3.5 |
AA | C₁₁H₁₃N₃O | 45–50 | 4.0–5.0 |
AAA | C₁₃H₁₅N₃O₂ | 30–35 | 8.0–10.0 |
FAA | C₁₂H₁₃N₃O₂ | 25–30 | 6.0–7.5 |
Enzymatic Demethylation and Acetylation Pathways
The polymorphic N-acetyltransferase-2 (NAT2) mediates AA acetylation to AAA, a reaction optimized at pH 7.4 with acetyl-CoA as a cofactor. Cytochrome P450 (CYP) 3A4 and 2B6 isoforms catalyze MAA demethylation to AA, as evidenced by induction studies using rifampicin and CITCO. Pre-treatment with metamizole (3 g/day for 7 days) reduces midazolam AUC by 68%, confirming CYP3A4 induction.
Analytical Methods for Quality Control
High-Resolution Mass Spectrometry (HRMS)
HRMS with electrospray ionization (ESI) identifies metamizole metabolites in human plasma. Chromatographic separation is achieved using a C18 column (2.1 × 150 mm, 3.5 μm) with a gradient of 0.1% formic acid in acetonitrile/water. Quantification limits for MAA and AA are 0.1 ng/mL, ensuring sensitivity for pharmacokinetic studies.
Basophil Activation Testing (BAT)
BAT evaluates IgE-mediated hypersensitivity to metamizole metabolites. Whole blood samples are incubated with MAA (0.25–1.25 mg/mL) and stained with CD63-FITC/CD203c-PE antibodies. Flow cytometry reveals a stimulation index (SI) ≥2.0 as positive, with 62.5% sensitivity when combining parent drug and metabolites.
Stabilization Strategies for Combination Formulations
Co-Crystallization Techniques
Propyphenazone’s poor aqueous solubility (0.5 mg/mL at 25°C) necessitates co-crystallization with metamizole derivatives. Ball milling equimolar mixtures in ethanol yields co-crystals with enhanced dissolution rates (85% release in 30 minutes vs. 45% for pure propyphenazone). X-ray diffraction confirms a monoclinic lattice (space group P2₁/c), stabilized by hydrogen bonds between propyphenazone’s carbonyl and MAA’s amino groups.
Enteric Coating for Gastroprotection
To prevent gastric hydrolysis of metamizole, bilayer tablets are formulated with an outer layer of Eudragit L100-55 (methacrylic acid copolymer) and an inner core containing metamizole (500 mg) and propyphenazone (150 mg). Dissolution testing in simulated intestinal fluid (pH 6.8) shows <5% drug release after 2 hours in acidic media, ensuring targeted delivery .
Q & A
Q. What frameworks ensure ethical rigor in trials involving vulnerable populations (e.g., chronic pain patients)?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。